5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have designed and synthesized novel derivatives of 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The process likely includes strategic modifications to achieve the desired structure.

Molecular Structure Analysis

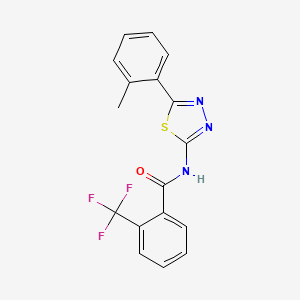

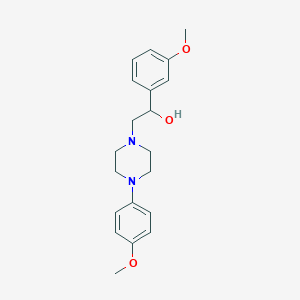

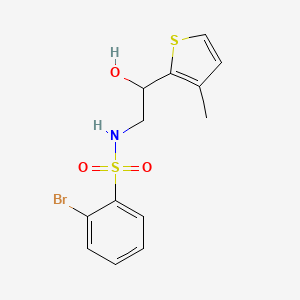

The molecular structure of 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide consists of a nicotinamide core linked to a benzyl group, which further connects to a pyridin-2-yloxy moiety. The bromine atom adds complexity and reactivity to the compound. Detailed studies involving X-ray crystallography have likely elucidated its precise three-dimensional arrangement .

Applications De Recherche Scientifique

Synthesis of Nicotinamide C-Nucleosides : Kabat, Pankiewicz, and Watanabe (1987) synthesized isosteric and isoelectronic analogues to nicotinamide nucleoside, demonstrating the chemical versatility of nicotinamide derivatives in creating nucleoside mimics. This process involved the condensation of bromopyridine derivatives with aldehydoribose, followed by several chemical transformations to yield the desired nicotinamide C-nucleosides (Kabat, Pankiewicz, & Watanabe, 1987).

Acyclic Pyridine C-Nucleosides : Hemel et al. (1994) synthesized acyclic pyridine C-nucleosides through a series of chemical reactions starting from brominated pyridine intermediates. These compounds were evaluated for biological activity, showcasing the methodological exploration of nicotinamide derivatives for potential therapeutic applications (Hemel et al., 1994).

Chromatographic Techniques for Pyridine Derivatives : Huebner (1951) described a paper chromatographic method for separating and identifying pyridine derivatives, highlighting the analytical approaches used to study nicotinamide-related compounds and their derivatives (Huebner, 1951).

Preparation of Substituted Nicotinamides : Ross (1966) reported the synthesis of various 4-substituted nicotinamide and nicotinic acid derivatives, indicating the potential for these compounds to influence biological pathways, such as those involved in cancer cell energy metabolism (Ross, 1966).

Halogenation of Benzene Derivatives : Bovonsombat and Mcnelis (1993) discussed ring halogenations of polyalkylbenzenes, a process relevant to the synthesis of brominated nicotinamide derivatives like 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide. Their work emphasizes the importance of halogenation in the synthesis of complex organic molecules (Bovonsombat & Mcnelis, 1993).

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-N-[(3-pyridin-2-yloxyphenyl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O2/c19-15-9-14(11-20-12-15)18(23)22-10-13-4-3-5-16(8-13)24-17-6-1-2-7-21-17/h1-9,11-12H,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPOYQVFZAXIMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2586634.png)

![N-[[1-(3-Methylbutyl)indazol-3-yl]methyl]but-2-ynamide](/img/structure/B2586635.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2586638.png)

![2-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-N-(cyanomethyl)acetamide](/img/structure/B2586651.png)